3-t-Butyl-3-formyl-oxetane
CAS No.: 107829-98-1
Cat. No.: VC14355145
Molecular Formula: C8H14O2
Molecular Weight: 142.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 107829-98-1 |
|---|---|
| Molecular Formula | C8H14O2 |
| Molecular Weight | 142.20 g/mol |
| IUPAC Name | 3-tert-butyloxetane-3-carbaldehyde |
| Standard InChI | InChI=1S/C8H14O2/c1-7(2,3)8(4-9)5-10-6-8/h4H,5-6H2,1-3H3 |
| Standard InChI Key | ZHTDTGSYTJQVIF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1(COC1)C=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3-t-Butyl-3-formyl-oxetane (C₈H₁₄O₂) features a central oxetane ring (C₃H₆O) with a tert-butyl group (-C(CH₃)₃) and a formyl group (-CHO) bonded to the same carbon atom (C3). The oxetane ring’s inherent ring strain (approximately 106 kJ/mol) and the electron-withdrawing nature of the formyl group create a reactive scaffold amenable to nucleophilic and electrophilic transformations .
Solubility and Stability
The compound exhibits limited water solubility due to the hydrophobic tert-butyl group but is miscible with organic solvents like dichloromethane and tetrahydrofuran. Stability studies suggest susceptibility to acid-catalyzed ring-opening reactions, necessitating storage under inert conditions .
Synthetic Methodologies
Formylation of 3-t-Butyl-oxetane
A common route involves the formylation of 3-t-Butyl-oxetane using Vilsmeier-Haack reagent (POCl₃/DMF):
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Reaction Setup: 3-t-Butyl-oxetane is treated with DMF and POCl₃ at 0–5°C.
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Quenching: The intermediate iminium salt is hydrolyzed with aqueous NaOH to yield the formyl derivative .
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Yield: ~60–70% after purification via silica gel chromatography .
Alternative Pathways
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Oxidation of 3-t-Butyl-3-hydroxymethyl-oxetane:
Manganese dioxide (MnO₂) in dichloromethane oxidizes the hydroxymethyl group to a formyl group at room temperature, achieving yields of 75–80% . -
Palladium-Catalyzed Carbonylation:
Using CO gas and a palladium catalyst (e.g., Pd/C), 3-t-Butyl-oxetane undergoes carbonyl insertion to form the formyl derivative under mild conditions .
Applications in Pharmaceutical Chemistry
c-Met Tyrosine Kinase Inhibition
Oxetane derivatives, including 3-t-Butyl-3-formyl-oxetane, are pivotal in designing c-Met kinase inhibitors. The oxetane ring’s rigidity mimics peptide backbones, enhancing binding affinity to the kinase active site . Preclinical studies show that formyl-substituted oxetanes act as electrophilic warheads, forming covalent adducts with cysteine residues in c-Met .
Prodrug Development
The formyl group serves as a bioreversible moiety in prodrugs. For example, conjugation with amine-containing drugs (e.g., antivirals) via Schiff base formation improves solubility and controlled release profiles .
Polymer Science and Material Applications
Monomer for High-Performance Polymers
3-t-Butyl-3-formyl-oxetane is a precursor for polyoxetanes with tailored thermal and mechanical properties. Radical polymerization initiated by AIBN yields polymers with glass transition temperatures (Tg) of 120–150°C, suitable for aerospace coatings .
Crosslinking Agents
The formyl group participates in thiol-ene click reactions, enabling the synthesis of crosslinked hydrogels for biomedical applications. For instance, reaction with dithiols forms stable thioacetal linkages, achieving >90% conversion within 2 hours .
Future Directions
Catalytic Asymmetric Synthesis
Developing enantioselective formylation methods using chiral Lewis acids (e.g., BINOL-derived catalysts) could yield optically active 3-t-Butyl-3-formyl-oxetane for chiral drug synthesis .
Bioconjugation Strategies
Exploiting the formyl group for site-specific protein modification (e.g., antibody-drug conjugates) remains an underexplored area with potential for targeted therapies .
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